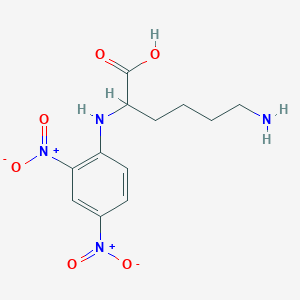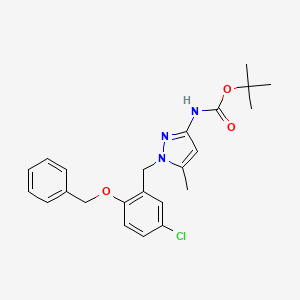
Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- is a complex organic compound that features a cyclohexanamine moiety linked to a benzothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- typically involves the reaction of cyclohexanamine with 3-methyl-2(3H)-benzothiazolylidene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonic acid and methanol, which act as catalysts and solvents, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzothiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine, N-methyl-: Similar in structure but lacks the benzothiazole ring.
Benzothiazole derivatives: Compounds with similar benzothiazole rings but different substituents.
Uniqueness
Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- is unique due to its combination of a cyclohexanamine moiety with a benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
102461-06-3 |
|---|---|
Molekularformel |
C14H18N2S |
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
N-cyclohexyl-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C14H18N2S/c1-16-12-9-5-6-10-13(12)17-14(16)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
LREAYWGGLOKSJW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2SC1=NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


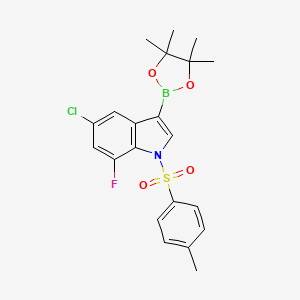




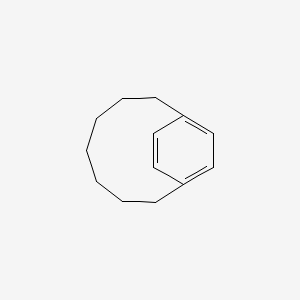
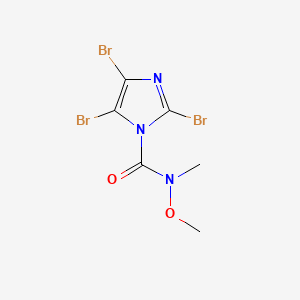
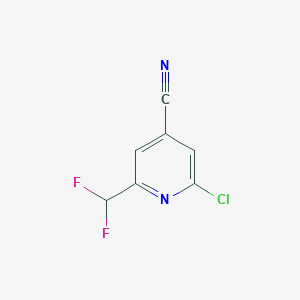
![(2S)-2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3,3-dimethylbutan-1-ol](/img/structure/B14068703.png)

